molecular formula C13H11N5O2 B2553673 2'-Methyl-1-(2-nitrophenyl)-1H,2'H-3,3'-bipyrazole CAS No. 2101196-85-2

2'-Methyl-1-(2-nitrophenyl)-1H,2'H-3,3'-bipyrazole

Cat. No.: B2553673
CAS No.: 2101196-85-2
M. Wt: 269.264
InChI Key: NYZCBYNCVMFCSH-UHFFFAOYSA-N
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Description

2’-Methyl-1-(2-nitrophenyl)-1H,2’H-3,3’-bipyrazole is a complex organic compound featuring a bipyrazole core with a methyl group at the 2’ position and a nitrophenyl group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methyl-1-(2-nitrophenyl)-1H,2’H-3,3’-bipyrazole typically involves the reaction of 2-nitrophenylhydrazine with 2-methyl-3-oxobutanenitrile under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the bipyrazole ring system. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2’-Methyl-1-(2-nitrophenyl)-1H,2’H-3,3’-bipyrazole can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Methyl-1-(2-nitrophenyl)-1H,2’H-3,3’-bipyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2’-Methyl-1-(2-nitrophenyl)-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the bipyrazole core can interact with metal ions or biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-1-(2-nitrophenyl)-1H-pyrazole: Similar structure but with a single pyrazole ring.

    1-(2-Nitrophenyl)-3,3’-bipyrazole: Lacks the methyl group at the 2’ position.

    2’-Methyl-1-phenyl-1H,2’H-3,3’-bipyrazole: Lacks the nitro group on the phenyl ring.

Uniqueness

2’-Methyl-1-(2-nitrophenyl)-1H,2’H-3,3’-bipyrazole is unique due to the presence of both the nitrophenyl and methyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

3-(2-methylpyrazol-3-yl)-1-(2-nitrophenyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5O2/c1-16-11(6-8-14-16)10-7-9-17(15-10)12-4-2-3-5-13(12)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZCBYNCVMFCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN(C=C2)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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